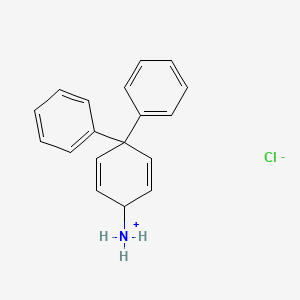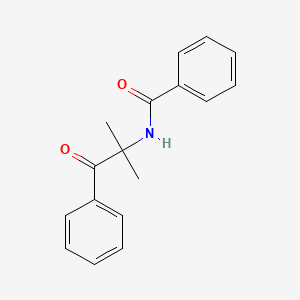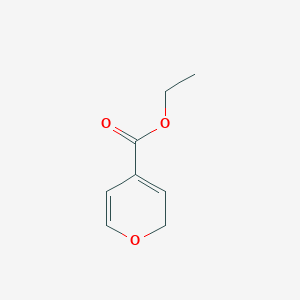![molecular formula C23H23N6S.Cl<br>C23H23ClN6S B13754914 1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride CAS No. 24219-23-6](/img/structure/B13754914.png)
1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ETHYL-4-[(3-PHENYL-1,2,4-THIADIAZOL-5-YL)DIAZENYL]-N-(2-PYRIDIN-1-IUM-1-YLETHYL)ANILINECHLORIDE is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its unique structure, which includes a thiadiazole ring, a phenyl group, and a pyridinium ion, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-4-[(3-PHENYL-1,2,4-THIADIAZOL-5-YL)DIAZENYL]-N-(2-PYRIDIN-1-IUM-1-YLETHYL)ANILINECHLORIDE typically involves a multi-step process:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Azo Coupling Reaction: The thiadiazole derivative is then subjected to an azo coupling reaction with aniline derivatives under acidic conditions to form the azo dye.
Quaternization: The final step involves the quaternization of the aniline derivative with ethyl iodide to introduce the pyridinium ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are frequently used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
N-ETHYL-4-[(3-PHENYL-1,2,4-THIADIAZOL-5-YL)DIAZENYL]-N-(2-PYRIDIN-1-IUM-1-YLETHYL)ANILINECHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules:
Molecular Targets: It binds to proteins and nucleic acids, altering their structure and function.
Pathways Involved: The compound can induce oxidative stress in cells, leading to apoptosis or cell death.
Comparison with Similar Compounds
Similar Compounds
- N-ETHYL-4-[(3-PHENYL-1,2,4-THIADIAZOL-5-YL)DIAZENYL]-N-(2-PYRIDIN-1-IUM-1-YLETHYL)ANILINE
- N-ETHYL-4-[(3-PHENYL-1,2,4-THIADIAZOL-5-YL)DIAZENYL]-N-(2-PYRIDIN-1-IUM-1-YLETHYL)ANILINEBROMIDE
Uniqueness
The chloride variant of this compound is unique due to its specific ionic form, which can influence its solubility, reactivity, and interaction with biological systems . This makes it particularly useful in applications where ionic interactions are crucial.
Properties
CAS No. |
24219-23-6 |
|---|---|
Molecular Formula |
C23H23N6S.Cl C23H23ClN6S |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride |
InChI |
InChI=1S/C23H23N6S.ClH/c1-2-29(18-17-28-15-7-4-8-16-28)21-13-11-20(12-14-21)25-26-23-24-22(27-30-23)19-9-5-3-6-10-19;/h3-16H,2,17-18H2,1H3;1H/q+1;/p-1 |
InChI Key |
RAJUOBWEWIXUMN-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC(=NS3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


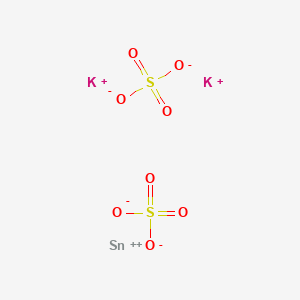
![N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B13754841.png)
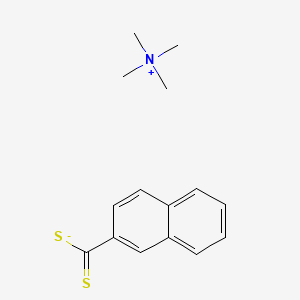
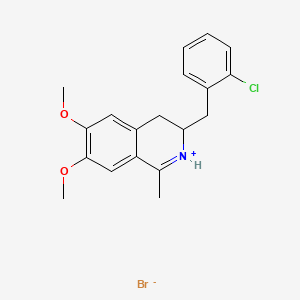
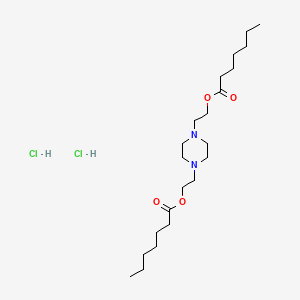
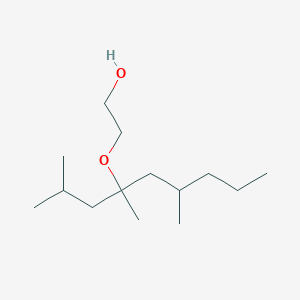
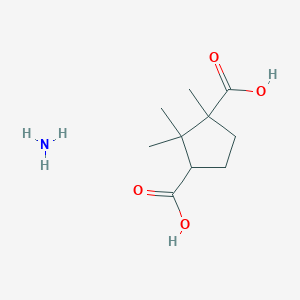
![1,2,3-Thiadiazole-4-carboxamide,n-[(4-chlorophenyl)methyl]-n-[2-oxo-2-[(2-phenylethyl)amino]ethyl]-](/img/structure/B13754866.png)
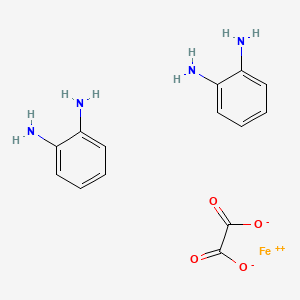
![Glycerol,[2-3h]](/img/structure/B13754889.png)
